molecular formula C9H9FO4 B13612080 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B13612080
M. Wt: 200.16 g/mol
InChI Key: JXZSXYQUKONQRG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the use of 2-fluoro-4-methoxyphenylboronic acid as a starting material . The boronic acid undergoes a series of reactions, including coupling reactions and subsequent functional group transformations, to yield the desired hydroxyacetic acid derivative. Common reagents used in these reactions include palladium catalysts, bases, and solvents such as ethanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, combined with the hydroxyacetic acid moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

JXZSXYQUKONQRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)F

Origin of Product

United States

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